
Methyl 1-BOC-3-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl 1-BOC-3-pyrrolidinecarboxylate is a chemical compound used in various synthetic and chemical applications. It is known for its role in the synthesis of heterocyclic compounds and in the development of pharmaceuticals.
Synthesis Analysis
- A synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, which are prepared from α-amino acid esters, involves acylation at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids (Jones et al., 1990).
- Novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as heterocyclic amino acids in their N-Boc protected ester form (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
- X-ray crystallography is often used to analyze the molecular structure of pyrrolidine derivatives, revealing insights into their three-dimensional configuration and bonding interactions (Gabriele et al., 2012).
Chemical Reactions and Properties
- Pyrrolidine compounds undergo various chemical reactions, including acylation, isomerization, and hydroboration, demonstrating diverse chemical properties and reactivity (Obligacion & Chirik, 2013).
- Enantioselective syntheses of Boc-pyrrolidines can be achieved through asymmetric deprotonation reactions (Wu, Lee, & Beak, 1996).
Physical Properties Analysis
- The physical properties of pyrrolidine derivatives are characterized by their stability, solubility, and melting points. These properties are influenced by the nature of substituents and the molecular structure of the compound.
Chemical Properties Analysis
- The chemical properties of Methyl 1-BOC-3-pyrrolidinecarboxylate derivatives include their reactivity towards various reagents and conditions. They exhibit a range of behaviors in reactions such as carbonylation, amidation, and decarboxylation (Grohmann, Wang, & Glorius, 2013).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Amino Acids : It is used in the development of novel heterocyclic amino acids, serving as chiral and achiral building blocks in chemical syntheses (Matulevičiūtė et al., 2021).
Marine Natural Product Synthesis : It plays a role in synthesizing marine natural products like pyrrolidine-2,5-dicarboxylic acid, contributing to organic synthesis and marine chemistry (Sunilkumar et al., 2003).
Palladium-Catalyzed Syntheses : This compound is instrumental in enantioselective, palladium-catalyzed α-arylation, useful in synthesizing complex organic molecules like nicotine and crispine A (Barker et al., 2011).
Fluorinated Derivative Synthesis : It's used in synthesizing fluorinated derivatives of sigma-1 receptor modulators, showing potential in therapeutic applications (Kuznecovs et al., 2020).
Heterodiarylation of Pyrrolidines : It is applied in diastereoselective one-pot heterodiarylation of pyrrolidines, a significant method in the synthesis of saturated azocycles and N-methylamines (Spangler et al., 2015).
Coordination with Metals : Research indicates its potential in coordination with metals, with implications in catalysis and photocatalysis (He et al., 2009).
Asymmetric Syntheses : It's utilized in highly enantioselective syntheses of Boc-pyrrolidines, an important method in asymmetric deprotonation and peptide synthesis (Wu et al., 1996).
Reactions with Enamines : Studies show its involvement in reactions with enamines, leading to diverse products and understanding different reaction mechanisms (Rossi et al., 2007).
Antibacterial Activity : Research includes its use in synthesizing compounds with potent antibacterial activity against various bacteria (Ohtake et al., 1997).
Calcium Channel Activators : It's applied in synthesizing calcium channel activators, which are vital in pharmacological research (Baxter et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFYAVKYUQMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404403 | |
| Record name | Methyl 1-BOC-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122684-33-7 | |
| Record name | Methyl 1-BOC-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



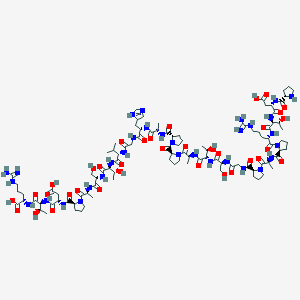

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
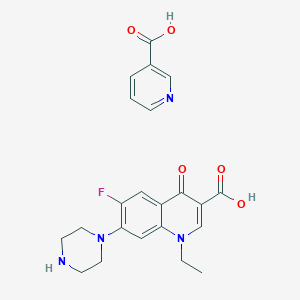



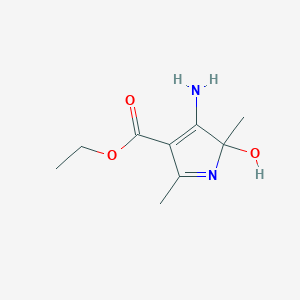

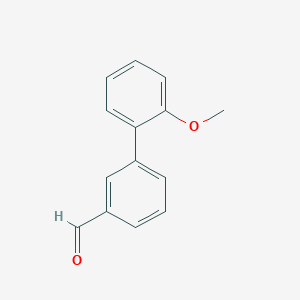
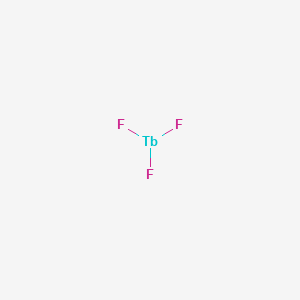
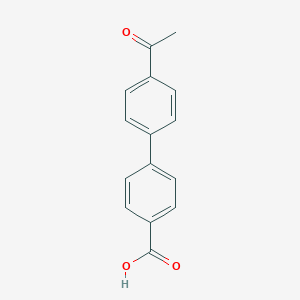
![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)